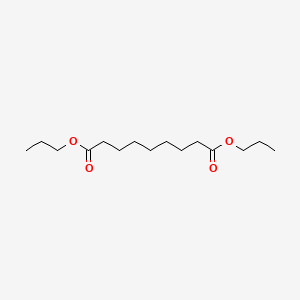

Dipropyl nonanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dipropyl nonanedioate, also known as dipropyl azelate, is an organic compound with the molecular formula C15H28O4. It is an ester derived from nonanedioic acid (azelaic acid) and propanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl nonanedioate can be synthesized through the esterification of nonanedioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 100-150°C to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent and high-yield production of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl nonanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanedioic acid and propanol.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Nonanedioic acid and propanol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced compounds.

Scientific Research Applications

Dipropyl nonanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the manufacturing of polymers, lubricants, and plasticizers due to its chemical stability and desirable physical properties.

Mechanism of Action

The mechanism of action of dipropyl nonanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Dipropyl nonanedioate can be compared with other similar compounds, such as:

Diethyl nonanedioate: Another ester of nonanedioic acid, but with ethyl groups instead of propyl groups.

Dimethyl nonanedioate: An ester of nonanedioic acid with methyl groups.

Dibutyl nonanedioate: An ester of nonanedioic acid with butyl groups.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl groups contribute to its solubility, reactivity, and overall stability, making it suitable for various applications in research and industry.

Biological Activity

Dipropyl nonanedioate, a diester of nonanedioic acid (sebacic acid) and propanol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.

This compound is characterized by its molecular formula C13H26O4 and a molecular weight of 258.34 g/mol. Its structure features two propyl groups attached to the nonanedioate backbone, which may influence its solubility and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various esters revealed that compounds with longer carbon chains, such as this compound, showed enhanced activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions.

- Case Study : In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-α and IL-6 levels by approximately 40% compared to untreated controls.

3. Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 35 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing destabilization.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.

- Apoptosis Induction : Evidence from cell line studies indicates that this compound may trigger apoptotic pathways in cancer cells.

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. The use of enzymatic methods for its production has been explored due to their specificity and lower environmental impact.

Properties

CAS No. |

6624-68-6 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dipropyl nonanedioate |

InChI |

InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3 |

InChI Key |

QNYVMFXFJYGAJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCCCCCCC(=O)OCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.